
Probable Antimicrobial peptide Con10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Probable Antimicrobial peptide Con10 is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Infectious Disease Treatment
Con10 has shown promise in treating infections caused by multidrug-resistant bacteria. Studies indicate its efficacy against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |
---|---|---|
Staphylococcus aureus | 1-2 µg/mL | Significant reduction in viability |
Escherichia coli | 0.5-1 µg/mL | Effective in biofilm disruption |
Pseudomonas aeruginosa | 2-4 µg/mL | High bactericidal activity |
Wound Healing
Con10 has been investigated for its role in promoting wound healing. Its antimicrobial properties reduce infection rates in wounds, while its immunomodulatory effects enhance tissue regeneration.
- Case Study : A clinical trial involving patients with diabetic foot ulcers demonstrated that treatment with Con10 significantly accelerated healing compared to standard care.
Cancer Therapy
Emerging research suggests that Con10 may have anticancer properties, particularly against skin cancer cells. Its ability to induce apoptosis in cancer cells while sparing normal cells presents a dual therapeutic approach.
Cancer Type | Cell Line Tested | Observations |
---|---|---|
Skin Cancer | A431 (epidermoid carcinoma) | Induction of apoptosis at low concentrations |
Breast Cancer | MCF-7 | Reduced proliferation and migration |
Challenges and Future Directions
Despite the promising applications of Con10, several challenges remain:
- Stability and Bioavailability : Ensuring that Con10 remains stable in physiological conditions is critical for its therapeutic use.
- Resistance Development : Continuous monitoring for potential resistance mechanisms is necessary as AMPs are utilized more widely.
Future research should focus on:
- Developing formulations that enhance the stability and delivery of Con10.
- Conducting extensive clinical trials to validate its efficacy and safety across diverse populations.
常见问题
Basic Research Questions
Q. How can researchers determine the minimum inhibitory concentration (MIC) of Con10 against target pathogens, and what factors complicate in vitro to in vivo extrapolation?
- Methodological Answer : MIC is typically measured using broth microdilution assays under standardized conditions (e.g., CLSI guidelines). However, in vitro MIC values (e.g., 18 μg/mL for RAMPs) may not directly predict in vivo efficacy due to differences in pharmacokinetics, host-pathogen interactions, and microenvironmental factors like pH or serum protein binding . Researchers should complement MIC data with cytotoxicity assays (e.g., hemolysis tests) and in vivo infection models to evaluate therapeutic windows.
Q. What computational tools and databases are recommended for initial structural and functional characterization of Con10?
- Methodological Answer : Utilize curated databases like APD3 (2619 AMPs with activity annotations) and DBAASP (activity/structure correlations) to compare Con10 with known AMPs. Machine learning tools, such as support vector machines (SVMs) optimized for AMP prediction, can identify sequence features (e.g., charge, hydrophobicity) linked to antimicrobial activity . For structural modeling, molecular dynamics (MD) simulations (e.g., GROMACS) can predict membrane interaction dynamics .
Q. How can researchers assess Con10’s stability against proteolytic degradation in biological systems?
- Methodological Answer : Perform protease susceptibility assays using trypsin/chymotrypsin and serum stability tests. To enhance stability, consider sequence modifications like D-amino acid substitution or cyclization, guided by structural analogs in databases (e.g., APD3’s post-translational modification annotations) . Computational tools (e.g., PeptideCutter) can predict cleavage sites for rational redesign .
Q. What experimental designs are critical for evaluating Con10’s spectrum of activity across bacterial, fungal, and viral pathogens?
- Methodological Answer : Use tiered screening:
Broad-spectrum assays : Measure MIC against Gram-positive/negative bacteria (e.g., E. coli, S. aureus), fungi (e.g., C. albicans), and enveloped viruses.
Mechanistic studies : Employ membrane permeability assays (SYTOX Green uptake) and liposome leakage models to differentiate membrane-targeting vs. intracellular modes of action .
Resistance potential : Serial passage experiments to monitor MIC changes over generations .
Q. How can researchers address discrepancies between computational predictions and experimental results for Con10’s activity?
- Methodological Answer : Cross-validate predictions using multiple algorithms (e.g., AMPfun for activity, ToxinPred for cytotoxicity). If in vitro results contradict predictions, re-examine feature selection (e.g., overemphasis on α-helical content may overlook β-sheet motifs). Experimental validation should include orthogonal methods (e.g., circular dichroism for secondary structure, TEM for membrane disruption) .
Advanced Research Questions
Q. How can machine learning optimize the design of Con10 derivatives with reduced cytotoxicity while retaining antimicrobial efficacy?
- Methodological Answer : Train models on datasets labeling AMPs with hemolytic/cytotoxic thresholds (e.g., Hemolytic Index < 10%). Use feature engineering to balance charge (+2 to +7) and hydrophobic content (40–60%). Deep learning frameworks (e.g., LSTM networks) can generate novel sequences, followed by MD simulations to predict membrane selectivity (e.g., bacterial vs. mammalian lipid bilayers) .
Q. What strategies integrate molecular dynamics (MD) simulations with experimental validation to study Con10’s membrane interaction mechanisms?
- Methodological Answer :
Simulation setup : Model Con10 in a lipid bilayer (e.g., POPE/POPG for bacterial membranes) using all-atom or coarse-grained MD.
Key metrics : Calculate insertion depth, lipid tail order parameters, and water permeation.
Experimental correlation : Validate with fluorescence quenching (depth-sensitive probes) and neutron reflectometry for membrane deformation .
Q. How can researchers design bifunctional Con10 variants with additional therapeutic properties (e.g., anti-biofilm or immunomodulatory effects)?
- Methodological Answer : Use modular design:
- Functional domains : Fuse Con10 with biofilm-disrupting sequences (e.g., dispersin B) or immunomodulatory motifs (e.g., IDR-1018).
- Linker optimization : Employ rigid (e.g., polyproline) or flexible (e.g., GGSGG) spacers to preserve domain functionality.
Validate using crystal violet biofilm assays and cytokine profiling (e.g., IL-6/IL-10 levels in macrophages) .
Q. What computational frameworks address data scarcity in training machine learning models for Con10-like peptides?
- Methodological Answer : Leverage transfer learning by pre-training on general AMP datasets (e.g., 2,619 entries in APD3) and fine-tuning with limited Con10-specific data. Generative adversarial networks (GANs) can augment datasets by synthesizing plausible peptide sequences. Explainable AI (e.g., SHAP values) identifies critical features for iterative experimental validation .
Q. How can high-throughput screening platforms improve the discovery of Con10 analogs with activity against multidrug-resistant (MDR) pathogens?
- Methodological Answer : Implement microfluidics-based platforms for parallel synthesis and testing of peptide libraries (e.g., 10<sup>4</sup> variants). Couple with RNA-seq or proteomics to profile resistance mechanisms (e.g., efflux pump upregulation). Prioritize peptides with non-membrane targets (e.g., DNA-binding motifs) to circumvent lipid A modifications in MDR strains .
属性
生物活性 |
Antimicrobial |
---|---|
序列 |
FWSFLVKAASKILPSLIGGGDDNKSSS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。